Selenohomocystamine

Description

Properties

CAS No. |

51541-77-6 |

|---|---|

Molecular Formula |

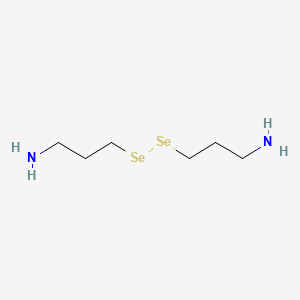

C6H16N2Se2 |

Molecular Weight |

274.1 g/mol |

IUPAC Name |

3-(3-aminopropyldiselanyl)propan-1-amine |

InChI |

InChI=1S/C6H16N2Se2/c7-3-1-5-9-10-6-2-4-8/h1-8H2 |

InChI Key |

CLCVMKWIDKKSJQ-UHFFFAOYSA-N |

SMILES |

C(CN)C[Se][Se]CCCN |

Canonical SMILES |

C(CN)C[Se][Se]CCCN |

Other CAS No. |

51541-77-6 |

Synonyms |

selenohomocystamine |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Properties and Mechanisms

Selenohomocystamine functions as a selenoamino acid, which can influence several biological processes. The incorporation of selenium is known to enhance antioxidant properties, which can protect cells from oxidative stress. This property has been studied in the context of various diseases, including cardiovascular disorders and cancer.

Cardiovascular Health

Research indicates that selenium plays a vital role in cardiovascular health by influencing cardiomyocyte survival and apoptosis pathways. This compound may contribute to these effects by serving as a precursor for selenoproteins that regulate cellular functions in heart tissue. Studies have shown that selenium deficiency correlates with increased apoptosis in cardiomyocytes, suggesting that adequate levels of this compound could mitigate these effects .

Case Study : A study conducted on animal models demonstrated that supplementation with this compound improved cardiac function and reduced markers of oxidative stress in heart tissues .

Cancer Research

This compound has been investigated for its potential anticancer properties. Its ability to induce apoptosis in cancer cells while protecting normal cells makes it a candidate for therapeutic development.

Case Study : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death .

Pharmacological Applications

This compound's unique chemical structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against pathogenic bacteria. The compound exhibits bactericidal activity, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Study : A series of experiments revealed that this compound effectively reduced the growth of antibiotic-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. The compound's antioxidant effects may help reduce neuroinflammation and protect neuronal cells from damage.

Case Study : Animal studies demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation in models of Alzheimer's disease .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among selenium-containing analogs are summarized below:

| Compound | Structure | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Selenocystamine | H₂N–CH₂–CH₂–Se–Se–CH₂–CH₂–NH₂ | Diselenide, primary amines | 312.1 |

| Selenohomocysteine | H₃N⁺–CH(COO⁻)–CH₂–CH₂–SeH | Selenol, carboxylate, ammonium | 198.1 |

| Selenomethionine | H₃N⁺–CH(COO⁻)–CH₂–CH₂–Se–Me | Selenoether, methyl, carboxylate | 196.1 |

| Selenohomocystamine | Inferred: H₂N–CH₂–CH₂–CH₂–Se–Se–CH₂–CH₂–CH₂–NH₂ | Diselenide, primary amines | ~356.3 |

Key Observations :

- Unlike selenohomocysteine, which contains a carboxyl group, this compound lacks ionizable carboxylate moieties, altering its pH-dependent solubility .

Chemical and Physical Properties

| Property | Selenocystamine | Selenohomocysteine | This compound (Inferred) |

|---|---|---|---|

| Solubility | High in water | Moderate in water | Lower in water due to longer chain |

| Stability | High (diselenide) | Low (prone to oxidation) | Moderate (diselenide likely more stable than selenol) |

| Redox Activity | Acts as antioxidant via Se–Se bond cleavage | Acts as direct antioxidant (SeH group) | Similar to selenocystamine but with prolonged activity |

Mechanistic Insights :

- Diselenides (e.g., selenocystamine) exhibit reversible redox behavior, making them superior to selenols (–SeH) in maintaining cellular redox balance .

- The extended alkyl chain in this compound may reduce renal clearance, enhancing its bioavailability compared to shorter-chain analogs .

Comparative Efficacy :

- In antioxidant assays, diselenides (e.g., selenocystamine) show 2–3× higher radical scavenging capacity than selenols due to their dual redox-active sites .

- This compound’s extended structure may improve targeting to hydrophobic cellular compartments, such as lipid membranes .

Stability and Reactivity

- Thermal Stability: Diselenides (e.g., selenocystamine) decompose at ~250°C, whereas selenohomocysteine degrades at <100°C due to SeH group oxidation .

- pH Sensitivity: this compound’s lack of carboxyl groups renders it less pH-sensitive than selenohomocysteine, making it suitable for oral administration .

Preparation Methods

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | L-Selenomethionine | |

| Solvent | Liquid Ammonia | |

| Temperature | −40°C | |

| Reducing Agent | Sodium Metal | |

| Yield | Quantitative (kinetic data) |

| Parameter | Optimal Value | Yield | Reference |

|---|---|---|---|

| Substrate | 3-Chloro-L-alanine HCl | 88% | |

| Selenide Source | Na₂Se (in situ generated) | 80% | |

| pH | 9.0 | — | |

| Temperature | 40–45°C | — |

Diselenide Metathesis for Functionalization

Recent advances in diselenide chemistry offer a novel route to selenohomocystamine through metathesis reactions . Selenohomocystine, synthesized via methods above, undergoes metathesis in the presence of selenol catalysts (e.g., selenocysteine derivatives) to form asymmetric diselenides. Introducing amine-functionalized selenols during this process could yield this compound. For example, reacting selenohomocystine with cysteamine (2-aminoethanethiol) under reducing conditions facilitates Se–Se bond rearrangement, though selenium’s lower bond dissociation energy compared to sulfur necessitates careful control of reaction kinetics .

Key Considerations:

-

Catalyst Choice: Selenocysteine-based catalysts enhance metathesis efficiency by stabilizing transition states .

-

Solvent System: Polar aprotic solvents (e.g., DMF) improve solubility of diselenide intermediates .

-

Temperature: Reactions proceed optimally at 25–37°C to balance kinetics and side reactions .

Reductive Amination of Selenohomocysteine

A plausible route to this compound involves reductive amination of SeHcy. This two-step process first condenses SeHcy with an aldehyde (e.g., formaldehyde) to form an imine intermediate, which is subsequently reduced using NaBH₄ or NaBH₃CN. While this method is well-established for sulfur-containing analogues, selenium’s higher nucleophilicity may necessitate modified conditions to prevent over-reduction or selenoxide formation .

Challenges and Solutions:

-

Oxidation Sensitivity: Conduct reactions under inert atmosphere to minimize SeHcy oxidation .

-

pH Control: Maintain mildly acidic conditions (pH 5–6) to stabilize the imine intermediate .

Solid-Phase Synthesis for Peptide Incorporation

This compound’s utility in peptide engineering drives interest in solid-phase synthesis (SPS) methods. By anchoring SeHcy to a resin via its carboxyl group, amine functionalization can be achieved using standard peptide coupling reagents (e.g., HBTU, HATU) . Subsequent cleavage from the resin yields this compound derivatives. This approach benefits from high modularity, enabling incorporation into complex peptides for redox studies.

Table 3: Solid-Phase Synthesis Parameters

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Selenohomocystamine, and how can purity be validated?

- Methodology : this compound synthesis typically involves nucleophilic substitution of selenol groups with cystamine derivatives. Protocols should include inert atmosphere conditions (e.g., argon) to prevent selenium oxidation. Purification via column chromatography (silica gel, methanol/chloroform gradients) or recrystallization is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS). Structural confirmation requires H/C NMR and FT-IR to verify selenium incorporation and disulfide bond integrity .

- Replication : Repeat syntheses ≥3 times under varied conditions (e.g., temperature, solvent ratios) to assess reproducibility. Report yield ranges and impurity profiles in supplementary data .

Q. How should researchers characterize this compound’s reactivity in biochemical assays?

- Methodology : Use redox-sensitive probes (e.g., DTNB for thiol/disulfide exchange) to quantify its reducing capacity. For enzymatic studies, pair with cysteine dioxygenase (CDO) or glutathione peroxidase (GPx) and monitor activity via spectrophotometry (e.g., NADPH depletion at 340 nm). Include negative controls with cystamine or selenium-free analogs to isolate selenium-specific effects .

- Data Reporting : Express kinetic parameters (, ) as mean ± SEM from ≥3 independent experiments. Specify whether one- or two-tailed statistical tests were used for significance .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodology : LC-MS/MS with stable isotope-labeled internal standards (e.g., Se-labeled homocystamine) minimizes matrix interference. For tissue samples, employ microwave-assisted digestion with nitric acid to liberate selenium, followed by ICP-MS quantification. Validate recovery rates (85–115%) and limit of detection (LOD < 0.1 µM) .

- Contradictions : Address discrepancies in literature-reported concentrations by cross-validating with alternative methods (e.g., electrochemical sensors) and controlling for sample oxidation .

Advanced Research Questions

Q. How can computational models elucidate this compound’s redox mechanisms?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compare bond dissociation energies (BDEs) of Se–S vs. S–S bonds. Validate predictions with experimental data from cyclic voltammetry (e.g., oxidation potentials in PBS, pH 7.4). Use molecular dynamics simulations to model interactions with enzymatic active sites (e.g., thioredoxin reductase) .

- Data Sharing : Provide optimized geometries and computational parameters in supplementary files, adhering to FAIR data principles .

Q. What experimental designs resolve contradictions in this compound’s cytotoxicity profiles?

- Methodology : Conduct dose-response assays across multiple cell lines (e.g., HEK293, HepG2) using Alamar Blue or MTT assays. Stratify results by selenium speciation (e.g., selenol vs. diselenide forms via XANES spectroscopy). For in vivo studies, randomize animal cohorts and blind analysts to treatment groups to reduce bias .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to contextualize contradictory findings .

Q. How does this compound modulate selenoprotein expression, and what confounding factors exist?

- Methodology : Quantify mRNA levels of GPx1 and TrxR1 via qRT-PCR (normalized to GAPDH) in selenium-deficient vs. replete models. Use siRNA knockdown to confirm specificity. Control for dietary selenium intake and serum selenium levels in animal studies .

- Replicates : Perform experiments in triplicate across ≥2 independent cell passages or animal litters. Disclose any outliers excluded from analysis .

Methodological Best Practices

Q. What protocols minimize selenium loss during this compound storage?

- Guidelines : Store lyophilized compounds at −80°C under nitrogen. For solutions, use degassed buffers (e.g., Tris-HCl with EDTA) and avoid repeated freeze-thaw cycles. Monitor degradation via UV-Vis spectral shifts (200–400 nm) monthly .

Q. How should researchers address interference from endogenous thiols in assays?

- Solutions : Pre-treat samples with iodoacetamide (10 mM, 30 min) to alkylate free thiols. For cellular uptake studies, employ Se-labeled this compound and quantify via gamma counting to distinguish exogenous vs. endogenous selenium .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.